1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride
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Overview
Description
1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4,6-dichloropyrimidine, which is commercially available or can be synthesized through known methods.
Amination Reaction: The 4,6-dichloropyrimidine undergoes an amination reaction with ethanamine.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a variety of substituted pyrimidines, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to a range of biological effects. For example, it may inhibit viral replication by interfering with viral enzymes or block the growth of cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride can be compared with other similar compounds, such as:
4,6-Dichloropyrimidine: This is the starting material for the synthesis of this compound and shares similar chemical properties.
2-Amino-4,6-dichloropyrimidine: This compound has similar structural features but different reactivity and biological activities.
2-(4,6-Dichloropyrimidin-5-yl)ethanamine hydrochloride: This compound is structurally similar but has different substitution patterns on the pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
1-(4,6-Dichloropyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that has gained attention in pharmaceutical chemistry due to its diverse biological activities. This compound features a pyrimidine ring substituted with chlorine atoms and an ethanamine group, which contributes to its potential as a therapeutic agent. The following sections will explore its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, which can be synthesized through various methods. Common synthetic routes include:
- Chlorination of Pyrimidine Derivatives : Utilizing phosphorus oxychloride to introduce chlorine atoms.
- Amination Reactions : Converting dichloropyrimidine derivatives into the target compound through further amination processes.
These methods ensure high yields and purity, essential for biological evaluations.
Biological Activity
This compound exhibits several notable biological activities:
- Antiviral Properties : Similar compounds have been investigated for their potential as antiviral agents. The ability to inhibit viral replication is critical for developing new antiviral therapies.
- Antibacterial Activity : Derivatives of dichloropyrimidine have shown effectiveness against bacterial growth, indicating potential applications in treating bacterial infections.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in nucleic acid synthesis, impacting cellular processes and drug metabolism.
Table 1: Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Antiviral | Inhibits viral replication | |
Antibacterial | Effective against various bacterial strains | |
Enzyme Inhibition | Inhibits cytochrome P450 enzymes |
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds similar to this compound. Notable findings include:
- Antimicrobial Activity : A study demonstrated that dichloropyrimidine derivatives exhibited significant antimicrobial properties against ESKAPE pathogens, which are known for their resistance to antibiotics. The minimal inhibitory concentration (MIC) values were assessed to determine efficacy against these strains .
- Structure-Activity Relationship (SAR) : Research on SAR has revealed that modifications in the pyrimidine structure can dramatically affect biological activity. For instance, the introduction of different substituents at specific positions on the pyrimidine ring altered the potency against various targets .
- Pharmacokinetics and Toxicology : Understanding the pharmacokinetic properties of this compound is essential for predicting its behavior in biological systems. Studies have shown that interactions with cytochrome P450 enzymes can influence drug metabolism and potential side effects .
Properties
CAS No. |
1196153-67-9 |
---|---|
Molecular Formula |
C6H8Cl3N3 |
Molecular Weight |
228.5 g/mol |
IUPAC Name |
1-(4,6-dichloropyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H7Cl2N3.ClH/c1-3(9)6-10-4(7)2-5(8)11-6;/h2-3H,9H2,1H3;1H |
InChI Key |
QIWQPLDBWLEWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CC(=N1)Cl)Cl)N.Cl |
Origin of Product |
United States |
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